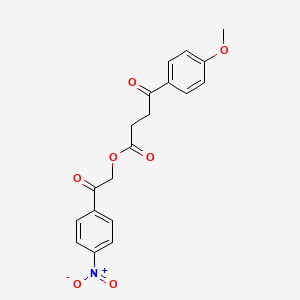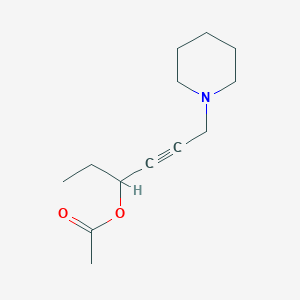![molecular formula C17H11NO5 B4886426 2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B4886426.png)
2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid, also known as N-(5-hydroxy-2-naphthoyl)-anthranilic acid (HNA), is a small molecule that has been extensively studied for its potential therapeutic applications. HNA is a derivative of 2-naphthoic acid and is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of HNA is not fully understood, but it is believed to exert its biological effects through multiple pathways. HNA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in inflammation and oxidative stress. HNA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
HNA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. HNA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties. In addition, HNA has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
HNA has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. HNA has been extensively studied, and its biological activities are well characterized. However, there are some limitations to using HNA in lab experiments. HNA has low solubility in water, which can limit its applicability in certain assays. In addition, HNA has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
For the study of HNA include the development of HNA derivatives with improved solubility and bioavailability, investigation of the potential use of HNA in combination with other drugs, and the elucidation of its exact mechanism of action.
Synthesis Methods
HNA can be synthesized through a multi-step process involving the condensation of 2-naphthoic acid with anthranilic acid, followed by cyclization and oxidation. The synthesis of HNA has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Scientific Research Applications
HNA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. HNA has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-[(5-hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-13-7-3-5-10-15(13)14(20)8-12(16(10)21)18-11-6-2-1-4-9(11)17(22)23/h1-8,18-19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKCQRHMNIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)C3=C(C2=O)C=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)



![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)

![N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4886410.png)
amine oxalate](/img/structure/B4886412.png)
![1'-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4886414.png)

![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methyl-4-imidazolidinone](/img/structure/B4886434.png)

![2-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4886444.png)